molecular formula C8H11NO2S B2982113 4-Methyl-2-(oxolan-3-yloxy)-1,3-thiazole CAS No. 2175978-43-3

4-Methyl-2-(oxolan-3-yloxy)-1,3-thiazole

Cat. No.: B2982113
CAS No.: 2175978-43-3
M. Wt: 185.24
InChI Key: KRAJNLVAIKMBAX-UHFFFAOYSA-N
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Description

4-Methyl-2-(oxolan-3-yloxy)-1,3-thiazole ( 2175978-43-3) is a synthetic organic compound with the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol . This chemical features a 1,3-thiazole core, a privileged heterocyclic scaffold in medicinal chemistry known for its wide range of pharmacological properties . The structure is further substituted with a methyl group and a tetrahydrofuran-3-yloxy (oxolan-3-yloxy) side chain, contributing to its specific stereoelectronic profile and potential for diverse research applications. The 1,3-thiazole moiety is a versatile structure present in many biologically active molecules and FDA-approved drugs, with applications spanning antibacterial, antifungal, anticancer, and anti-inflammatory therapies . Recent scientific reviews highlight significant synthetic advances in preparing 1,3-thiazole compounds and their growing therapeutic potential, particularly in targeting degenerative diseases . As a functionalized thiazole derivative, this compound serves as a valuable building block in organic synthesis and drug discovery efforts, enabling researchers to explore new chemical space and develop novel therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access this compound in various quantities to support their investigative work.

Properties

IUPAC Name

4-methyl-2-(oxolan-3-yloxy)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-5-12-8(9-6)11-7-2-3-10-4-7/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAJNLVAIKMBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OC2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 2 and 4 of the thiazole ring critically influence molecular properties. Key analogs include:

Compound Name Substituent at C2 Substituent at C4 Molecular Weight Key Properties Reference
4-Methyl-2-(oxolan-3-yloxy)-1,3-thiazole Oxolan-3-yloxy (cyclic ether) Methyl ~213.3 g/mol* Moderate polarity, H-bonding N/A
4-Methyl-2-(4-trifluoromethylphenyl)thiazole 4-Trifluoromethylphenyl Methyl 287.3 g/mol High lipophilicity, electron-withdrawing
2-Isopropyl-4-methyl-1,3-thiazole Isopropyl Methyl 155.3 g/mol Low polarity, volatile
4-Chloromethyl-2-methyl-1,3-thiazole Methyl Chloromethyl 163.6 g/mol Reactive, polar

Notes:

  • The oxolan-3-yloxy group enhances solubility in polar solvents compared to aryl or alkyl substituents (e.g., trifluoromethylphenyl or isopropyl) due to its ether oxygen .
  • Methyl at C4 is a common feature, stabilizing the thiazole ring via electron donation .

Key Observations :

  • The oxolan-3-yloxy group may enhance antifungal activity by mimicking natural substrates of fungal enzymes, similar to hydrazinyl-thiazoles .
  • Aryl groups (e.g., trifluoromethylphenyl) improve kinase inhibition via hydrophobic interactions in binding pockets .

Structural and Crystallographic Insights

  • Isostructural analogs : Compounds like 4-(4-fluorophenyl)-2-(triazolyl)thiazoles exhibit planar conformations except for perpendicularly oriented fluorophenyl groups, suggesting flexibility in binding .
  • Crystallization : Thiazoles with bulky substituents (e.g., oxolane) may form triclinic crystals with multiple independent molecules per unit cell, as observed in fluorophenyl-thiazole derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-2-(oxolan-3-yloxy)-1,3-thiazole, and how can reaction conditions be optimized for yield?

  • Methodology : Cyclocondensation reactions are commonly employed for thiazole derivatives. For example, S,N-binucleophiles (e.g., thioureas) react with dielectrophilic synthons like 2-chloroacetylacetone under reflux in polar aprotic solvents (e.g., DMSO). Yield optimization involves varying reaction time (e.g., 18 hours for hydrazide derivatives), temperature, and solvent choice. Post-synthesis purification via recrystallization (e.g., water-ethanol mixtures) is critical .
  • Characterization : Confirm structure using 1H^1H-NMR (e.g., thiazole proton signals at δ 7.2–8.0 ppm), 13C^{13}C-NMR, and FT-IR (e.g., C-S stretching at ~650 cm1^{-1}). Elemental analysis (C, H, N) should match theoretical values within ±0.3% .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or substituent orientation?

  • Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include resolving the oxolane ring puckering and thiazole planarity. High-resolution data (>1.0 Å) minimize errors in electron density maps. For unstable crystals, low-temperature (e.g., 100 K) data collection is advised .

Q. What analytical techniques are suitable for assessing purity and stability under varying pH/temperature?

  • Methodology :

  • Purity : HPLC with UV detection (λ = 254 nm for thiazoles) and reverse-phase C18 columns. Compare retention times against standards .
  • Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis or oxidation products (e.g., sulfoxides) indicate susceptibility to aqueous or oxidative conditions .

Advanced Research Questions

Q. How does the oxolane substituent influence electronic properties and reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodology : Computational studies (DFT) can map electron density distributions. Experimentally, compare reaction rates with/without the oxolane group using model electrophiles (e.g., iodomethane). The oxolane’s electron-donating ether oxygen may activate the thiazole ring for NAS at C-5 .
  • Data Interpretation : Contrast Hammett σ values for oxolane vs. non-oxolane analogs. Higher σ− values indicate enhanced electrophilicity at reactive sites .

Q. What strategies address contradictory bioactivity data in kinase inhibition assays (e.g., IC50_{50} variability across studies)?

  • Methodology :

  • Assay Validation : Use standardized protocols (e.g., ATP concentration, incubation time). Test against positive controls (e.g., dasatinib for BCR-ABL inhibition) .
  • Structural Confounders : Verify compound integrity post-assay via LC-MS. Impurities (e.g., hydrolyzed oxolane) may skew results.
  • Cellular vs. Enzymatic Assays : Compare cell-free kinase assays (pure enzyme) with cell-based assays to differentiate membrane permeability effects from intrinsic activity .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetic profiles?

  • Methodology :

  • Modification Sites : Replace oxolane with other heterocycles (e.g., tetrahydrothiophene) to alter lipophilicity (clogP). Use LogP calculations (e.g., XLogP3) to predict blood-brain barrier penetration .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxolane ring oxidation). Introduce fluorine at vulnerable positions to block CYP450-mediated degradation .

Q. What mechanistic insights explain the compound’s selectivity for lipid vs. protein kinases?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., PI3Kα vs. CDK1). Key interactions: Thiazole sulfur with hinge-region residues (e.g., Met-804 in PI3Kα) .
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler). Selectivity scores (≥10-fold IC50_{50} difference) highlight preferential targets .

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